molecular formula C22H21FN2O4S B259001 N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide

N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide

Cat. No. B259001
M. Wt: 428.5 g/mol
InChI Key: JUIIVYAEZKGRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide, commonly known as EFPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. EFPA belongs to the class of sulfonylurea compounds and has been studied for its potential use in treating various diseases, including cancer and diabetes.

Mechanism of Action

The mechanism of action of EFPA is not fully understood. However, it is believed that EFPA exerts its therapeutic effects by inhibiting the activity of sulfonylurea receptor 1 (SUR1), a protein that is involved in the regulation of insulin secretion and cell survival. By inhibiting SUR1, EFPA can stimulate insulin secretion, induce apoptosis, and inhibit angiogenesis.
Biochemical and Physiological Effects:
EFPA has been shown to have several biochemical and physiological effects. In cancer research, EFPA has been shown to induce apoptosis by activating caspase-3, a protein that plays a key role in the programmed cell death pathway. EFPA has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF), a protein that promotes the formation of new blood vessels.
In diabetes research, EFPA has been shown to stimulate insulin secretion by activating ATP-sensitive potassium (KATP) channels in pancreatic beta cells. EFPA has also been shown to improve glucose uptake in peripheral tissues by activating the phosphatidylinositol-3-kinase (PI3K)/Akt pathway.

Advantages and Limitations for Lab Experiments

EFPA has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It is also soluble in various solvents, which makes it easy to use in cell culture and animal studies. However, EFPA has some limitations for lab experiments. It is a highly lipophilic compound that can accumulate in tissues and cause toxicity at high concentrations. It also has a short half-life in vivo, which limits its therapeutic potential.

Future Directions

There are several future directions for EFPA research. In cancer research, EFPA could be studied in combination with other chemotherapy drugs to improve their efficacy and reduce their toxicity. EFPA could also be studied in animal models of cancer to determine its potential use as a therapeutic agent.
In diabetes research, EFPA could be studied in combination with other hypoglycemic agents to improve their efficacy and reduce their side effects. EFPA could also be studied in animal models of diabetes to determine its potential use as a therapeutic agent.
Overall, EFPA has shown promising results in scientific research and has the potential to be used as a therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and therapeutic potential.

Synthesis Methods

EFPA can be synthesized through a multistep process that involves the reaction of 4-fluoroaniline with p-ethoxyphenyl isocyanate to form N-[4-(ethyloxy)phenyl]-4-fluoroaniline. This intermediate is then reacted with phenylsulfonyl chloride to form N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide. The final product is then purified using column chromatography.

Scientific Research Applications

EFPA has been studied for its potential use in treating various diseases, including cancer and diabetes. In cancer research, EFPA has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels that supply nutrients to cancer cells). EFPA has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In diabetes research, EFPA has been studied for its potential use as a hypoglycemic agent. EFPA has been shown to stimulate insulin secretion from pancreatic beta cells and improve glucose uptake in peripheral tissues. EFPA has also been shown to improve glucose tolerance and reduce insulin resistance in animal models of diabetes.

properties

Product Name

N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide

Molecular Formula

C22H21FN2O4S

Molecular Weight

428.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C22H21FN2O4S/c1-2-29-20-14-10-18(11-15-20)24-22(26)16-25(19-12-8-17(23)9-13-19)30(27,28)21-6-4-3-5-7-21/h3-15H,2,16H2,1H3,(H,24,26)

InChI Key

JUIIVYAEZKGRSF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.